Azido-PEG3-methyl ester
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O5/c1-15-10(14)2-4-16-6-8-18-9-7-17-5-3-12-13-11/h2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEJNDRBQIKCJBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Mechanistic Principles in Azido Peg3 Methyl Ester Chemistry
Fundamentals of Azide (B81097) Reactivity
The azide functional group (-N₃) is a cornerstone of modern chemical ligation strategies due to its unique combination of stability and controlled reactivity. It is a small, energetically stable, and largely abiotic functional group, meaning it does not typically participate in reactions within biological systems until a specific reaction partner is introduced. nih.govmdpi.com
Azide Group as a Bioorthogonal Handle
The concept of bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. nih.govacs.org The azide group is a premier example of a bioorthogonal handle for several key reasons: mdpi.comescholarship.org
Abiotic Nature : Azides are virtually absent from biological systems, ensuring that their reactivity is orthogonal to the cellular environment. mdpi.com
Small Size : Its minimal steric footprint allows it to be incorporated into complex biomolecules like proteins, glycans, or nucleic acids with minimal perturbation to their structure and function. mdpi.comescholarship.org
High Stability : The azide group is stable in aqueous environments and across a broad pH range (typically 4 to 12), a critical requirement for reactions in physiological conditions. organic-chemistry.org
Specific Reactivity : It undergoes highly specific and efficient reactions, most notably cycloadditions with alkynes, allowing for precise chemical labeling and conjugation. acs.org
In Azido-PEG3-methyl ester, the azide group provides the "click" functionality, while the hydrophilic PEG spacer ensures solubility in the aqueous media required for most biological applications. medkoo.comaxispharm.com
Mechanism of Azide-Alkyne Cycloaddition
The foundational reaction involving azides and alkynes is the Huisgen 1,3-dipolar cycloaddition. wikipedia.org This thermal reaction involves the concerted interaction of the 1,3-dipole (the azide) with a dipolarophile (the alkyne) to form a five-membered 1,2,3-triazole ring.
However, the thermal Huisgen cycloaddition has significant drawbacks:
It requires elevated temperatures, which are incompatible with biological systems. organic-chemistry.orgnih.gov
The reaction is often slow. organic-chemistry.org
When using asymmetric terminal alkynes, the reaction is not regioselective and produces a mixture of both 1,4- and 1,5-disubstituted triazole isomers. organic-chemistry.orgwikipedia.orgnih.gov
These limitations led to the development of a catalyzed version of the reaction that addresses these shortcomings and forms the basis of modern "click chemistry."
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a powerful variant of the Huisgen cycloaddition that proceeds under mild, biologically compatible conditions. organic-chemistry.orgrsc.org This reaction is characterized by a massive rate acceleration (up to 10⁸-fold compared to the uncatalyzed version), exceptional selectivity, and high yields. organic-chemistry.orgnih.gov The mechanism of CuAAC is distinct from the thermal cycloaddition; it is not a concerted process but rather a stepwise pathway involving copper-acetylide intermediates. nih.govaatbio.com
The proposed mechanism proceeds as follows:
A copper(I) species reacts with the terminal alkyne to form a copper(I) acetylide intermediate. aatbio.comresearchgate.net
The azide then coordinates to the copper center.
A cyclization step occurs, forming a six-membered copper-containing ring intermediate.
This intermediate rearranges and, following protonation, releases the stable 1,4-disubstituted 1,2,3-triazole product, regenerating the copper(I) catalyst for the next cycle. wikipedia.orgaatbio.com
Catalytic Systems and Ligand Effects in CuAAC
The active catalyst in CuAAC is the copper(I) ion. In practice, the catalyst is often generated in situ by reducing a copper(II) salt (e.g., CuSO₄) with a mild reducing agent, most commonly sodium ascorbate. nih.govresearchgate.netacs.org
The efficiency and stability of the Cu(I) catalyst are significantly enhanced by the use of coordinating ligands. Ligands play a critical role in preventing the oxidation of Cu(I) to the inactive Cu(II) state and protecting it from disproportionation, particularly in aqueous and protic solvents. nih.gov Furthermore, ligands can accelerate the catalytic cycle. N-heterocyclic carbene (NHC) ligands, for instance, have been shown to create highly active copper complexes that can achieve quantitative conversion in minutes at room temperature. nih.govacs.org
| Ligand Type | Example | Key Effects | Source |
|---|---|---|---|
| Tris-triazole Amines | TBTA (tris(benzyltriazolyl)methyl amine) | Accelerates reaction rate; stabilizes Cu(I) in aqueous media. | nih.gov |
| N-Heterocyclic Carbenes (NHCs) | Imidazolium-based NHCs | Significantly increases catalyst stability and activity; allows for low catalyst loading. | nih.govnih.govacs.org |
| Phenanthrolines | Bathophenanthroline disulfonate (BPS) | Water-soluble ligand that enhances reaction rates in biological systems. | |
| Phosphines | THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) | Highly water-soluble ligand designed for bioconjugation. |
Reaction Kinetics and Efficiency in Aqueous Media
A primary advantage of the CuAAC reaction is its exceptional performance in aqueous media, making it highly suitable for bioconjugation. The reaction is tolerant of a wide pH range (4-12) and proceeds rapidly at or below room temperature. organic-chemistry.orgacs.org The hydrophilic PEG spacer of this compound is specifically designed to improve its solubility and performance in these environments. medkoo.com The use of zwitterionic additives like betaine has been shown to dramatically accelerate the reaction in water, allowing for excellent yields even with catalyst concentrations at parts-per-million (ppm) levels. researchgate.net
| Parameter | Typical Value / Condition | Significance | Source |
|---|---|---|---|
| Rate Acceleration (vs. Thermal) | 10⁷ - 10⁸ | Allows reaction to proceed quickly at room temperature. | organic-chemistry.orgnih.gov |
| Temperature | Room Temperature (20-25°C) | Compatible with sensitive biological molecules. | acs.org |
| pH Range | 4 - 12 | Robust performance under physiological and varied buffer conditions. | organic-chemistry.orgacs.org |
| Solvent | Aqueous media, organic solvents (e.g., DCM, THF) | Highly versatile; efficiency in water is a key advantage for biological use. | acs.orgmdpi.comrsc.org |
Regioselectivity of Triazole Formation in CuAAC
Unlike the uncatalyzed thermal cycloaddition, the CuAAC reaction exhibits remarkable regioselectivity. The reaction between a terminal alkyne and an azide exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer. organic-chemistry.orgnih.govnih.gov This high degree of control is a direct consequence of the copper-catalyzed mechanism, which proceeds through an ordered, stepwise formation of the triazole ring via a copper acetylide intermediate. nih.gov
This selectivity is a key feature of its "click" character, as it provides a single, well-defined product without the need for complex purification to separate isomers. frontiersin.org It is important to note that alternative catalysts can provide complementary regioselectivity. For instance, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) selectively produces the 1,5-disubstituted triazole isomer, offering chemists a powerful tool to control the final product architecture. organic-chemistry.orgwikipedia.orgrsc.org
Staudinger Ligation: Azide-Phosphine Reactions
The Staudinger ligation is another powerful bioorthogonal reaction that utilizes the azide group of molecules like this compound. It is a modification of the classic Staudinger reaction, where an azide reacts with a triarylphosphine. thermofisher.comsigmaaldrich.com In the ligation variant, the phosphine (B1218219) reagent is engineered with an electrophilic trap, typically an ortho-ester group, which intercepts the aza-ylide intermediate to form a stable amide bond. This reaction is highly chemoselective and proceeds under mild, aqueous conditions, making it suitable for biological applications.
The Staudinger reaction begins with the nucleophilic attack of the phosphine on the terminal nitrogen of the azide. organic-chemistry.org This initial step results in the formation of a linear phosphazide intermediate. This intermediate is unstable and rapidly loses a molecule of dinitrogen (N₂) to form an iminophosphorane, also known as an aza-ylide intermediate. organic-chemistry.org
Reaction Steps:
Nucleophilic Attack: R₃P + R'-N₃ → R₃P-N=N-N-R' (Phosphazide)
Nitrogen Extrusion: R₃P-N=N-N-R' → R₃P=N-R' + N₂ (Aza-ylide)
The formation of the aza-ylide is a critical step. thermofisher.com In the classic Staudinger reduction, this intermediate is simply hydrolyzed in water to yield a primary amine and the corresponding phosphine oxide. organic-chemistry.org However, in the Staudinger ligation, the aza-ylide is trapped before hydrolysis can occur. thermofisher.com Recent research has also demonstrated that using electron-deficient aromatic azides, such as 2,6-dichlorophenyl azide, with triarylphosphines can lead to the efficient formation of water- and air-stable aza-ylides, which is beneficial for bioconjugation in living cells. rsc.org
The key innovation of the Staudinger ligation is the strategic placement of an electrophilic trap (e.g., a methyl ester) on one of the ortho positions of the phosphine's aryl rings. sigmaaldrich.com Once the aza-ylide intermediate is formed, the nitrogen atom, which is nucleophilic, attacks the nearby ester carbonyl group in an intramolecular fashion.
Reactivity of the Methyl Ester Functionality
The methyl ester group in this compound is a key functional handle that provides a pathway for further chemical modification and conjugation. Its reactivity is central to the utility of this heterobifunctional linker, allowing for the transformation of the ester into other functional groups, most commonly a carboxylic acid or a different ester. This reactivity can be precisely controlled, often independently of the terminal azide group, enabling sequential modification strategies.
Hydrolysis of Methyl Esters under Basic Conditions
The hydrolysis of the methyl ester in this compound under basic conditions is a fundamental transformation that converts the ester into a carboxylate salt, which upon acidic workup yields the corresponding carboxylic acid. This reaction, also known as saponification, is effectively irreversible and is one of the most common methods for deprotecting or modifying the ester terminus of the molecule. masterorganicchemistry.comchemguide.co.uk
The mechanism for base-catalyzed hydrolysis proceeds via a nucleophilic acyl substitution pathway. masterorganicchemistry.com It involves the following key steps:
Nucleophilic Attack : A hydroxide ion (OH⁻), acting as the nucleophile, attacks the electrophilic carbonyl carbon of the methyl ester. This leads to the breaking of the C=O pi bond and the formation of a tetrahedral intermediate. byjus.com
Collapse of the Intermediate : The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond. This results in the elimination of a methoxide ion (CH₃O⁻) as the leaving group. masterorganicchemistry.combyjus.com
Due to this final, essentially irreversible deprotonation step, the hydrolysis of an ester in a basic solution goes to completion, in contrast to acid-catalyzed hydrolysis which is a reversible equilibrium process. masterorganicchemistry.comchemguide.co.uk An acid workup is required after the reaction to protonate the carboxylate salt and obtain the neutral carboxylic acid. masterorganicchemistry.com The resulting Azido-PEG3-carboxylic acid can then be activated (e.g., with EDC or HATU) to react with primary amine groups, forming stable amide bonds. broadpharm.com
Table 1: Common Reagents for Basic Hydrolysis of Methyl Esters
| Base | Solvent(s) | Typical Conditions | Notes |
| Sodium Hydroxide | Water, Methanol, THF | Room temperature to reflux | A widely used, strong base for saponification. The reaction progress can often be monitored by the consumption of the base. masterorganicchemistry.com |
| Potassium Hydroxide | Water, Ethanol | Room temperature to reflux | Similar in reactivity to sodium hydroxide; the choice often depends on the desired salt properties or solubility considerations. libretexts.org |
| Lithium Hydroxide | Water/THF | 0°C to room temperature | Often used for milder hydrolysis conditions, which can be beneficial for sensitive substrates. |
Transesterification Reactions in Synthetic Applications
Transesterification is the process of converting one ester into another by exchanging the alkoxy group. wikipedia.orgbyjus.com For this compound, this reaction allows for the replacement of the methyl group with a different alkyl or functionalized group, which can be useful for modulating solubility, reactivity, or steric properties. The reaction involves an alcohol reacting with the ester and is typically catalyzed by either an acid or a base. masterorganicchemistry.com
Base-Catalyzed Transesterification Under basic conditions, the mechanism is initiated by the deprotonation of the incoming alcohol by a base, forming a nucleophilic alkoxide. byjus.commasterorganicchemistry.com This alkoxide then attacks the carbonyl carbon of the methyl ester, leading to a tetrahedral intermediate. The subsequent elimination of a methoxide ion yields the new ester. To drive the reaction to completion, the incoming alcohol is typically used in large excess or as the solvent. wikipedia.orgbyjus.com
Acid-Catalyzed Transesterification In the presence of a strong acid catalyst, the carbonyl oxygen of the ester is protonated, which activates the carbonyl carbon, making it more electrophilic. wikipedia.org The incoming alcohol can then attack this activated carbonyl, and after a series of proton transfer steps, methanol is eliminated to form the new ester. Similar to the base-catalyzed process, using the alcohol as the solvent helps to shift the equilibrium toward the desired product. masterorganicchemistry.com
Transesterification is a versatile tool in organic synthesis and is employed in large-scale applications such as the production of polyesters and biodiesel. wikipedia.orgbyjus.com For complex molecules like this compound, this reaction provides a strategic method to introduce different ester functionalities while preserving the azide group for subsequent conjugation. A wide array of catalysts, including Lewis acids and N-heterocyclic carbenes, have been developed to facilitate this transformation under mild conditions. organic-chemistry.orgresearchgate.net
Table 2: Examples of Catalysts in Transesterification Reactions
| Catalyst Type | Example Catalyst(s) | Reaction Conditions | Application Notes |
| Base Catalysts | Sodium Methoxide | Reflux in the corresponding alcohol | A common and effective catalyst for simple transesterification. masterorganicchemistry.com |
| Acid Catalysts | Sulfuric Acid | Reflux in the corresponding alcohol | A classic strong acid catalyst; the reaction is reversible. wikipedia.orgmasterorganicchemistry.com |
| Lewis Acids | Sc(OTf)₃ | Boiling alcohol, can be accelerated by microwave | Effective for preparing various esters; shows good functional group tolerance. organic-chemistry.org |
| Organocatalysts | N-heterocyclic carbenes | Mild conditions | Enhance the nucleophilicity of alcohols for acylation reactions with esters. organic-chemistry.orgresearchgate.net |
Selective Reactivity of the Methyl Ester in Multifunctional Systems
A key advantage of this compound in chemical biology and materials science is the orthogonal reactivity of its two terminal functional groups: the azide and the methyl ester. The azide group is exceptionally stable under a wide range of chemical conditions, including those typically required for ester manipulation. broadpharm.com It does not react under the basic or acidic conditions of hydrolysis or transesterification.
The azide's reactivity is reserved for highly specific and selective ligation reactions, such as:
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : A premier "click chemistry" reaction that forms a stable 1,4-disubstituted triazole. acs.org
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : A copper-free click reaction with cyclooctynes. acs.org
Staudinger Ligation : A reaction between an azide and a functionalized phosphine to form an amide bond. acs.org
This differential reactivity allows for a two-step, sequential conjugation strategy. First, the methyl ester can be hydrolyzed to a carboxylic acid, which is then coupled to an amine-containing molecule. Subsequently, the intact azide group on the other end of the PEG linker can be used to attach the entire conjugate to a second molecule bearing an alkyne or phosphine group. This chemoselectivity is crucial for the controlled assembly of complex bioconjugates, antibody-drug conjugates (ADCs), and functionalized materials. Research has shown that ester groups remain intact during selective azide-alkyne cycloaddition reactions, underscoring the orthogonality of these functionalities. nih.gov
Table 3: Comparison of Reactivity for Azide and Methyl Ester Groups
| Reaction Condition / Reagents | Reactivity of Methyl Ester Group | Reactivity of Azide Group | Outcome for this compound |
| Basic Hydrolysis (e.g., NaOH, H₂O) | Hydrolyzes to carboxylate | Stable / Non-reactive | Selective conversion to Azido-PEG3-carboxylate. masterorganicchemistry.com |
| Transesterification (e.g., ROH, H⁺ or RO⁻) | Converts to new ester | Stable / Non-reactive | Selective formation of a new Azido-PEG3-ester. masterorganicchemistry.com |
| Cu(I)-Catalyzed Azide-Alkyne Cycloaddition | Stable / Non-reactive | Reacts with terminal alkynes to form a triazole | Selective conjugation at the azide terminus, leaving the methyl ester intact. acs.org |
| Strain-Promoted Azide-Alkyne Cycloaddition | Stable / Non-reactive | Reacts with strained alkynes (e.g., cyclooctynes) to form a triazole | Selective, copper-free conjugation at the azide terminus, preserving the methyl ester. acs.org |
| Staudinger Ligation | Stable / Non-reactive | Reacts with triarylphosphines to form an aza-ylide, which can be trapped to form an amide bond. | Selective conjugation via the azide group, with no effect on the methyl ester. acs.org |
Applications of Azido Peg3 Methyl Ester in Chemical Biology and Bioconjugation Research
Protein Labeling and Functionalization Methodologies
The ability to introduce an azide (B81097) handle onto proteins opens up a vast array of possibilities for subsequent modification. The use of an activated form, Azido-PEG3-NHS ester, allows for the covalent attachment of the azido-PEG3 moiety to proteins, preparing them for highly specific downstream conjugation reactions. axispharm.com
N-hydroxysuccinimide (NHS) esters are a widely utilized class of amine-reactive reagents favored for their efficient conjugation to primary amines (-NH2) found on proteins. creative-proteomics.com These primary amines are located at the N-terminus of the polypeptide chain and on the side chains of lysine (B10760008) residues. nih.govglenresearch.com The reaction involves a nucleophilic attack from the amine group on the NHS ester, resulting in the formation of a stable amide bond and the release of NHS. creative-proteomics.com This reaction proceeds efficiently under physiological or slightly alkaline pH conditions (typically pH 7.2-9.0). creative-proteomics.comglenresearch.com
While proteins often contain numerous lysine residues, which can lead to heterogeneous labeling, controlling the reaction stoichiometry and conditions can help manage the degree of labeling. nih.govglenresearch.com The use of Azido-PEG3-NHS ester specifically introduces a PEGylated azide handle at the site of amine modification. axispharm.combroadpharm.com This two-step strategy, where the protein is first "azido-functionalized," provides a versatile platform for subsequent bioorthogonal reactions. The azide group is stable and does not react with naturally occurring functional groups in proteins, making it an ideal handle for introducing other molecules with high specificity via click chemistry. axispharm.com
Once a protein has been functionalized with an azide group using Azido-PEG3-NHS ester, it can be readily conjugated to a wide variety of reporter molecules, most notably fluorescent probes. This is achieved by reacting the azido-protein with a fluorescent dye that has been modified to contain an alkyne group. rsc.org The click chemistry reaction between the azide and alkyne is highly efficient and specific, enabling the precise attachment of the probe to the protein.
This methodology is advantageous as it allows for the use of a broad spectrum of fluorescent dyes, including coumarins, fluoresceins, rhodamines, and cyanine (B1664457) dyes, which can be selected based on their specific photophysical properties. uzh.chbiorxiv.org This approach provides temporal control and can result in labeled proteins with superior brightness and photostability compared to fluorescent protein fusions. biorxiv.org The process effectively creates a custom-tagged protein for use in applications such as fluorescence microscopy, flow cytometry, and FRET-based assays. uzh.chresearchgate.net
| Probe Type | Alkyne Moiety | Click Reaction Type | Application | Reference |
|---|---|---|---|---|
| Fluorescent Dye (e.g., Rhodamine) | Terminal Alkyne | CuAAC | Fluorescence Imaging | rsc.org |
| Fluorescent Dye (e.g., Cyanine5) | DBCO (Dibenzocyclooctyne) | SPAAC | Live Cell Imaging | nih.gov |
| BODIPY Dyes | Terminal Alkyne | CuAAC | FRET Sensors, Proteomics | biorxiv.org |
| Coumarin Dyes | Terminal Alkyne | CuAAC | Photoactivatable Labeling | uzh.ch |
Biotinylation, the process of attaching biotin (B1667282) to a molecule, is a cornerstone technique in protein analysis due to the high-affinity interaction between biotin and streptavidin. The two-step labeling strategy involving Azido-PEG3-NHS ester is highly effective for biotinylating proteins. First, the protein is labeled with the azide group. Subsequently, an alkyne-modified biotin derivative, such as DBCO-PEG4-biotin or Biotin-PEG3-azide reacting with an alkyne-modified protein, is attached via a click reaction. researchgate.netbpsbioscience.comlumiprobe.com
The PEG linker in both the initial azido-functionalization step and often in the biotin-alkyne reagent helps to increase the water solubility and extends the biotin tag away from the protein surface. This extension minimizes steric hindrance and ensures efficient binding to streptavidin or avidin. lumiprobe.com Biotinylated proteins are widely used for detection in western blotting, ELISA, and for purification from complex mixtures using streptavidin-coated affinity resins. lumiprobe.com
| Step | Reagent | Target Functional Group | Product | Reference |
|---|---|---|---|---|
| 1. Azide Functionalization | Azido-PEG3-NHS ester | Primary amines (N-terminus, Lysine) on protein | Azido-PEG3-Protein | axispharm.com |
| 2. Biotin Conjugation (Click Chemistry) | Alkyne-PEG-Biotin (e.g., DBCO-Biotin) | Azide group on functionalized protein | Biotin-PEG-Protein Conjugate | researchgate.netlumiprobe.com |
Oligonucleotide and Nucleic Acid Modification
The modification of DNA and RNA is crucial for developing new diagnostic and research tools. Azido-PEG3 linkers provide a robust method for introducing functionality into synthetic oligonucleotides, which can then be used to construct sophisticated molecular tools and nanostructures.
A standard method for labeling synthetic DNA and RNA involves a post-synthesis conjugation approach. genelink.com First, the oligonucleotide is synthesized with a primary amine modification at a specific position, such as the 5' or 3' terminus, or internally using an amino-modified nucleotide. genelink.comgenelink.com This amine-modified oligonucleotide is then reacted with Azido-PEG3-NHS ester, which covalently attaches the azido-PEG3 linker to the nucleic acid via a stable amide bond. genelink.com
The resulting azide-modified oligonucleotide is a versatile substrate for click chemistry. biosyn.com It can be efficiently conjugated to various molecules containing a terminal alkyne, including fluorescent dyes (e.g., Cyanine, Fluorescein), quenchers, or other reporter groups. medchemexpress.comnih.gov This method is used to create custom-labeled DNA and RNA probes for applications such as quantitative PCR (qPCR), fluorescence in situ hybridization (FISH), and FRET studies to investigate nucleic acid structure and function. nih.gov The azide group can also be reduced to an amine, providing an alternative route for subsequent labeling with NHS esters. nih.gov
| Modification Type | Purpose | Example Reagent | Reference |
|---|---|---|---|
| 5'-Amine Modifier | Provides a primary amine for post-synthesis conjugation. | Amino Modifier C6 | genelink.comgenelink.com |
| Azido-PEG3-NHS ester | Attaches an azide handle to an amine-modified oligo. | Azido-PEG3-NHS ester | broadpharm.comgenelink.com |
| Alkyne-Phosphoramidite | Directly incorporates an alkyne during synthesis. | 5'-Hexynyl phosphoramidite | genelink.com |
| Azide-Modified Dye | Labels an alkyne-modified oligo via click chemistry. | Cyanine5 Azide | medchemexpress.com |
DNA nanotechnology utilizes the predictable Watson-Crick base pairing of oligonucleotides to construct complex, self-assembling two- and three-dimensional structures, such as DNA origami. uni-muenchen.de The functionalization of these nanostructures at specific locations is key to creating advanced materials for applications in drug delivery, biosensing, and molecular computing.
By incorporating oligonucleotides modified with Azido-PEG3 linkers into the design of a DNA nanostructure, specific sites on the structure can be decorated with azide handles. uni-muenchen.de These bioorthogonal handles serve as specific docking points for attaching other molecules, such as proteins, peptides, fluorescent dyes, or small-molecule drugs that have been modified with a complementary alkyne group. nih.gov The use of click chemistry ensures high-yield, specific covalent attachment without perturbing the integrity of the DNA nanostructure. This modular approach allows for the construction of highly organized and functional nano-devices. uni-muenchen.denih.gov
Peptide and Polypeptide Conjugation Strategies
The modification of peptides and polypeptides with molecules like Azido-PEG3-methyl ester can significantly enhance their properties and enable novel research applications. The process, often referred to as PEGylation, can improve the solubility and pharmacokinetic profiles of peptides. sigmaaldrich.com
Azido (B1232118) acids are valuable building blocks in the synthesis of complex peptides. researchgate.net The azide group is relatively small, stable under many reaction conditions, and can be selectively reduced, making it an excellent protecting group for amines during peptide synthesis. sigmaaldrich.comresearchgate.net There are several strategies for incorporating azide functionalities into peptides:
Direct Synthesis with Azido Amino Acids: Peptides can be synthesized using solid-phase peptide synthesis (SPPS) with non-natural amino acids that already contain an azide group. sigmaaldrich.commetu.edu.tr These azido amino acids can be prepared through methods like diazo transfer onto a primary amine or nucleophilic substitution. researchgate.netmetu.edu.tr
Post-Synthetical Modification: A completed peptide chain with a suitable functional group (e.g., a primary amine on a lysine side chain) can be modified with an azide-containing reagent.
While this compound itself is typically used for conjugation after peptide synthesis, the principles of using azido groups are central. The azide moiety serves as a bioorthogonal handle, meaning it does not react with native biological functional groups, ensuring specific and targeted conjugation. thermofisher.com The synthesis of α-azido esters can be achieved with high stereoselectivity through methods like the Matteson homologation of boronic esters, providing access to complex and unusual amino acids for peptide construction. uni-saarland.de
This compound is primarily used to attach a PEG linker to peptides and other biomolecules. This bioconjugation is achieved through the highly specific reactivity of its terminal azide group. The resulting PEG-peptide conjugates are utilized in a variety of structural and functional studies. acs.orgreading.ac.uk
The primary reaction involving the azide group is "click chemistry," a term for reactions that are modular, high-yielding, and generate minimal byproducts. sigmaaldrich.com The most common types include:
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide group on this compound reacts efficiently with a terminal alkyne group on a peptide to form a stable triazole linkage. medchemexpress.commedchemexpress.com
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free version of click chemistry where the azide reacts with a strained alkyne, such as a dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), which can be incorporated into a peptide. medchemexpress.commedchemexpress.com
Staudinger Ligation: The azide can react with a phosphine-containing molecule to form a stable amide bond. sigmaaldrich.comthermofisher.com This reaction is also bio-orthogonal and occurs readily in aqueous environments. sigmaaldrich.comthermofisher.com
The methyl ester end of this compound can be hydrolyzed to a carboxylic acid. axispharm.combroadpharm.com This acid can then be activated (e.g., as an NHS ester) to react with primary amines, such as the N-terminus of a peptide or the side chain of a lysine residue, forming a stable amide bond. thermofisher.comaxispharm.com This dual reactivity allows for precise, oriented conjugation of peptides to other molecules or surfaces. The hydrophilic PEG spacer enhances the water solubility of the resulting conjugate, which is particularly beneficial for hydrophobic peptides. acs.orgmedkoo.com
| Feature | Description | Relevant Chemistry |
| Azide Terminus | A bioorthogonal chemical handle for specific ligation. | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), Staudinger Ligation. |
| PEG3 Spacer | A short, hydrophilic polyethylene (B3416737) glycol chain. | Increases aqueous solubility of the conjugate and provides spatial separation between the conjugated molecules. |
| Methyl Ester Terminus | Can be hydrolyzed to a carboxylic acid. | The resulting acid can be coupled to primary amines via amide bond formation. |
Design and Synthesis of PROTAC Linkers
Proteolysis-targeting chimeras (PROTACs) are an emerging class of therapeutic molecules designed to hijack the body's own protein disposal system to eliminate disease-causing proteins. medchemexpress.comsigmaaldrich.com this compound is a key building block in the synthesis of these molecules. chemondis.commedchemexpress.com
PROTACs are heterobifunctional molecules consisting of two ligands connected by a chemical linker. biochempeg.com One ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This brings the POI and the E3 ligase into close proximity, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome. medchemexpress.comsigmaaldrich.com
The linker is a critical component of the PROTAC, influencing its efficacy, solubility, and cell permeability. biochempeg.com PEG linkers are the most commonly used type in PROTAC design. biochempeg.combroadpharm.com
Length and Flexibility: The length of the PEG linker is crucial for the proper formation of the ternary complex (POI-PROTAC-E3 ligase). Systematic variation of the PEG chain length allows for the optimization of degradation efficiency. biochempeg.combiochempeg.com
Synthetic Versatility: Bifunctional PEG linkers, such as this compound, enable the rapid and modular assembly of PROTAC libraries for screening and optimization. biochempeg.combiochempeg.com The azide and ester groups provide orthogonal handles for connecting the two different ligand moieties. medchemexpress.comchemondis.com
Targeted protein degradation using PROTACs has become a powerful strategy in drug discovery and chemical biology research. sigmaaldrich.combiochempeg.com It allows for the selective knockdown of specific proteins, offering a different therapeutic approach from traditional occupancy-based inhibitors. sigmaaldrich.com
This compound serves as a PEG-based PROTAC linker that can be used to synthesize these degraders. medchemexpress.commedchemexpress.comglpbio.com Researchers use such linkers to connect a known binder of a target protein to a ligand for an E3 ligase, like cereblon (CRBN) or Von Hippel-Lindau (VHL). sigmaaldrich.com For example, a research program might involve synthesizing a library of PROTACs where the linker length and composition are varied to find the optimal degrader for a specific target protein. precisepeg.com The development of PROTACs has led to clinical trials for several molecules targeting proteins implicated in cancers, such as the androgen receptor and estrogen receptor. biochempeg.com The modular synthesis enabled by reagents like this compound accelerates the discovery and development of new PROTAC-based therapeutics. precisepeg.com
Cross-linking Methodologies for Biomolecular Interactions
Cross-linking is a technique used to covalently connect molecules that are in close proximity, providing valuable information about their interactions and spatial arrangement. thermofisher.com this compound is a heterobifunctional crosslinker, containing two different reactive groups that can be used to link different types of biomolecules. axispharm.commedkoo.commedkoo.com
The azide group enables click chemistry reactions with molecules containing alkyne or phosphine (B1218219) groups. axispharm.combroadpharm.com The methyl ester can be converted to a carboxylic acid, which can then be coupled to amine-containing biomolecules like proteins. axispharm.com This dual functionality allows for a two-step, controlled cross-linking process. For instance, a protein containing a non-natural alkyne-bearing amino acid could first be reacted with this compound via a CuAAC reaction. Following purification, the ester group on the now-conjugated PEG linker can be hydrolyzed and then used to attach to a second protein or a surface containing free amine groups. nih.gov
This methodology is valuable for:
Studying Protein-Protein Interactions: By cross-linking interacting proteins, the resulting complex can be isolated and analyzed, for example, by mass spectrometry, to identify the components and interaction sites.
Immobilizing Biomolecules: Peptides or proteins can be attached to surfaces or nanoparticles for various applications, including biosensors and affinity chromatography. thermofisher.com
Stabilizing Complexes: Cross-linking can stabilize transient or weak interactions between biomolecules, allowing for their structural characterization.
The PEG spacer in this compound provides flexibility and increases the reach of the cross-linker, while its hydrophilic nature helps to maintain the solubility of the conjugated biomolecules in aqueous buffers. broadpharm.commedkoo.com
Investigating Protein-Protein Interactions
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes. This compound serves as a critical component in the synthesis of chemical tools designed to modulate and study these interactions. Its most prominent application in this area is as a linker in the construction of PROTACs. medchemexpress.commedchemexpress.com
PROTACs are heterobifunctional molecules that induce the degradation of a specific target protein by hijacking the cell's own ubiquitin-proteasome system. They achieve this by bringing a target protein and an E3 ubiquitin ligase enzyme into close proximity, thereby inducing a new, non-native protein-protein interaction that leads to the ubiquitination and subsequent degradation of the target protein.
The synthesis of a PROTAC using this compound involves a multi-step process where the linker connects a ligand for the target protein to a ligand for the E3 ligase.
Click Reaction: The azide group of this compound can be coupled to an alkyne-functionalized ligand (e.g., a ligand for the target protein) via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. chemondis.com
Ester Hydrolysis: The methyl ester group is then hydrolyzed, typically under basic conditions, to reveal a terminal carboxylic acid.
Amide Coupling: This newly formed carboxylic acid is then activated and coupled to an amine-containing ligand for an E3 ubiquitin ligase (e.g., ligands for Cereblon or VHL).
This process results in a complete PROTAC molecule where the this compound has become the central linker holding the two functional ends together. By inducing a specific PPI, these PROTACs serve as powerful tools to study the functional consequences of removing a single protein from a biological system.
Table 1: Hypothetical Assembly of a PROTAC Using this compound
| Synthesis Step | Reactant 1 | Reactant 2 | Key Functional Groups Involved | Resulting Linkage |
| 1. Click Chemistry | This compound | Alkyne-modified Target Protein Ligand | Azide (N₃), Alkyne (C≡CH) | Triazole Ring |
| 2. Hydrolysis | Product from Step 1 | Sodium Hydroxide (NaOH) | Methyl Ester (-COOCH₃) | Carboxylic Acid (-COOH) |
| 3. Amide Coupling | Product from Step 2 | Amine-modified E3 Ligase Ligand | Carboxylic Acid (-COOH), Amine (-NH₂) | Amide Bond (-CONH-) |
Analysis of Protein-Nucleic Acid Interactions
While the azide terminus of this compound is well-suited for click chemistry-based bioconjugation, its specific use in published studies focused on analyzing protein-nucleic acid interactions is not extensively documented. The methyl ester terminus is generally unreactive toward biomolecules and requires chemical deprotection and activation for conjugation, making it less direct for capture assays compared to linkers with pre-activated esters (like an NHS ester).
Theoretically, the azide functionality could be employed to study protein-nucleic acid interactions. For instance, a nucleic acid probe (DNA or RNA) could be synthesized with an alkyne group. This alkyne-modified probe could then be reacted with an azide-containing linker via click chemistry. If this compound were used, the resulting nucleic acid probe would bear a methyl ester terminus. This terminus would need to be hydrolyzed to a carboxylic acid, which could then be immobilized on a solid support functionalized with amine groups. The immobilized nucleic acid could then be used as bait to "pull down" or capture its specific binding proteins from a cell lysate for subsequent analysis by mass spectrometry or western blotting. However, this remains a hypothetical application for this specific compound, as more direct chemical linkers are typically used for such purposes.
Enzyme Functionalization and Immobilization Research
This compound is primarily used as a precursor for the functionalization of proteins, including enzymes, rather than for their simple immobilization. The most significant application is in the synthesis of PROTACs designed to target specific enzymes for degradation, which represents an ultimate form of functional modification.
In this context, an enzyme is the "target protein" of the PROTAC. The process described in section 4.5.1 is used to synthesize a PROTAC that specifically binds to the enzyme of interest on one end and an E3 ligase on the other. This functionalization effectively hijacks the cellular machinery to mark the enzyme for destruction. Research in this area focuses on developing highly specific degraders for enzymes implicated in disease, such as kinases in cancer. The length and chemical nature of the PEG linker can be critical for the efficiency of the resulting PROTAC, as it dictates the spatial orientation and distance between the enzyme and the E3 ligase.
The functionalization of an enzyme with a PROTAC linker derived from this compound is a permanent modification designed to eliminate the enzyme's activity by degrading the entire protein. This approach allows researchers to study the downstream effects of removing a specific enzyme's function with high temporal control.
Table 2: Research Application of this compound in Enzyme Functionalization
| Application Area | Role of this compound | Target Molecule | Intended Outcome | Research Goal |
| PROTAC Synthesis | Bifunctional Linker Precursor medchemexpress.comhitstructure.com | A specific enzyme (e.g., a kinase) | Covalent linkage of an enzyme-binding ligand to an E3 ligase-binding ligand | Creation of a molecule that induces targeted degradation of the enzyme |
| Enzyme Functionalization | Building block for a degradation tag | An enzyme implicated in a disease pathway | The enzyme is "functionalized" for recognition by the ubiquitin-proteasome system | To study the cellular consequences of enzyme removal or to develop a therapeutic agent |
Applications in Materials Science and Nanotechnology Research
Polymer Architecture Engineering and Functionalization
The ability to precisely control the structure of polymers is crucial for developing new materials with tailored properties. Azido-PEG3-methyl ester and related azide-PEG compounds are instrumental in constructing complex macromolecular structures such as star polymers, graft copolymers, and dendrimers through efficient and specific ligation chemistries. researchgate.netnih.gov
Star polymers, which consist of multiple polymer chains radiating from a central core, exhibit unique physical and mechanical properties compared to their linear counterparts due to their compact, branched structure. researchgate.netdergipark.org.tr A key method for their synthesis involves the metal-free azide-alkyne cycloaddition (click) reaction, which avoids potentially toxic metal catalysts that can be difficult to remove from the final product. researchgate.netrsc.orgpsu.edu
In a recent study, 3-arm and 4-arm star polymers (denoted as PEG3 and PEG4) were synthesized using a "core-first" approach. researchgate.netdergipark.org.tr This involved the reaction of azide-terminated PEG arms with multifunctional core molecules containing activated alkyne groups (propiolate esters). researchgate.netdergipark.org.tr Trifunctional and tetrafunctional cores were first synthesized and then reacted with an excess of azide-functionalized PEG (PEG-N3) in DMF at 80°C for 48 hours. dergipark.org.tr The resulting star polymers were characterized by NMR spectroscopy and Gel Permeation Chromatography (GPC), which confirmed the success of the metal-free click reaction and the formation of well-defined star architectures with narrow dispersity. researchgate.netdergipark.org.tr
Table 1: Synthesis and Characterization of Star Polymers via Metal-Free Click Chemistry
| Parameter | Core Molecule 1 (3-arm) | Core Molecule 2 (4-arm) | Resulting Star Polymer (PEG3) | Resulting Star Polymer (PEG4) |
|---|---|---|---|---|
| Core Structure | 1,1,1-tris(hydroxymethyl)ethane based | Pentaerythritol based | 3-arm star | 4-arm star |
| Reactive Groups | 3 Propiolate Esters | 4 Propiolate Esters | N/A | N/A |
| Arm Reactant | N/A | N/A | Azide-terminated PEG (PEG-N3) | Azide-terminated PEG (PEG-N3) |
| Reaction Type | Esterification | Esterification | Metal-Free Azide-Alkyne Click | Metal-Free Azide-Alkyne Click |
| Key ¹H NMR Signal (ppm) | 4.17 (ester methylene) | 4.35 (ester methylene) | 8.40-8.10 (triazole proton) | 8.40-8.10 (triazole proton) |
| GPC Result | N/A | N/A | Monomodal distribution | Monomodal distribution |
Data sourced from Gunay US, 2023. researchgate.netdergipark.org.tr
Graft copolymers, consisting of a main polymer backbone with one or more side chains, and dendrimers, which are repetitively branched molecules, are two other important classes of polymer architectures. Azide-functionalized PEG linkers are pivotal in the synthesis of these structures.
Graft copolymers can be synthesized by attaching azide-terminated PEG chains onto a polymer backbone functionalized with alkyne groups. nih.gov This "grafting-to" method utilizes the high efficiency of the azide-alkyne click reaction to create well-defined, densely grafted structures. nih.gov Alternatively, an azide-functionalized initiator can be used in controlled radical polymerization techniques, like Atom Transfer Radical Polymerization (ATRP), to grow polymer chains from an azide-containing core, a "grafting-from" approach. nih.gov
Dendrimers with precise structures can also be assembled using azide-PEG linkers. A recent study demonstrated the synthesis of an enzyme-responsive, biodegradable polyphosphoester dendrimer for bone tissue engineering. acs.org In this work, Azido-PEG3-OH was reacted with 2-chloro-1,3,2-dioxaphospholane (B43518) 2-oxide (COP) to create an OP-PEG-azide intermediate. acs.org This azide-terminated building block was then sequentially polymerized onto a hyperbranched core to construct the final dendrimer structure, which was cross-linked into a scaffold using strain-promoted alkyne-azide click chemistry. acs.org
Surface Functionalization of Research Materials and Devices
The ability to modify the surface properties of materials is fundamental in many areas of nanotechnology and biomedical research. This compound and its derivatives are widely used to functionalize surfaces, introducing specific chemical groups for subsequent reactions. axispharm.comaxispharm.com The azide (B81097) group serves as a versatile handle for attaching biomolecules or other moieties via click chemistry, enabling the creation of materials with enhanced biocompatibility, specificity, and functionality.
In membrane science, surface modification is key to improving performance, such as enhancing selectivity and reducing fouling. nih.govmdpi.com Azide-PEG linkers can be used to functionalize membrane surfaces for specific applications like affinity-based separation.
A study detailed the preparation of Protein A membrane adsorbers for antibody purification using a copper-free click chemistry approach. mdpi.com Regenerated cellulose (B213188) membranes were first activated and then reacted with Azido-PEG3-amine to introduce azide groups onto the surface. mdpi.com The presence of the azide group was confirmed by the appearance of a characteristic peak at 2094 cm⁻¹ in the ATR-FTIR spectrum. mdpi.com Subsequently, a dibenzocyclooctyne (DBCO)-functionalized Protein A was "clicked" onto the azide-modified membrane surface. mdpi.com This method provides a stable and specific way to immobilize proteins for creating high-performance separation and adsorption materials.
Table 2: Key Steps in Membrane Functionalization using Azido-PEG3-amine
| Step | Reagent(s) | Purpose | Key Outcome |
|---|---|---|---|
| 1. Activation | N,N′-Disuccinimidyl carbonate (DSC) | Activates hydroxyl groups on the cellulose membrane. | Creates reactive NHS ester groups on the surface. |
| 2. Azide Functionalization | Azido-PEG3-amine | Introduces azide moieties onto the membrane surface. | Covalent attachment of azide groups for click chemistry. |
| 3. Ligand Immobilization | DBCO-conjugated Protein A | Attaches the functional protein to the membrane. | Creation of a specific affinity membrane for antibody binding. |
Data sourced from Gulecal et al., 2023. mdpi.com
The performance of biosensors relies heavily on the effective immobilization of biorecognition elements (e.g., antibodies, enzymes) onto a transducer surface. Azide-PEG linkers provide a robust platform for this purpose. axispharm.com By first coating a sensor surface (e.g., gold, glass, or silicon) with an azide-terminated self-assembled monolayer (SAM), a reactive layer is formed that can specifically capture alkyne-modified biomolecules. researchgate.net
Research comparing different click chemistry reactions for surface functionalization found that the strain-promoted azide-alkyne cycloaddition (SPAAC) between a surface-bound cyclooctyne (B158145) (DBCO) and an azide-functionalized probe (TAMRA-azide) is highly efficient. researchgate.net The study optimized reaction conditions, finding that a temperature of 37°C and a reaction time of 20 minutes yielded the highest fluorescence intensity, indicating maximum surface immobilization. researchgate.net This controlled and efficient conjugation is critical for creating reproducible and sensitive biosensor platforms. researchgate.net
Creating surfaces that can control cell behavior, such as adhesion, proliferation, and differentiation, is a major goal in tissue engineering and cell biology research. mobt3ath.comrsc.org Azido-PEG linkers are used to engineer these bioactive surfaces by allowing the precise attachment of peptides, proteins, and other signaling molecules. rsc.org The PEG spacer helps to present the bioactive molecule away from the surface, enhancing its availability for interaction with cell surface receptors. rsc.org
For instance, SAMs can be functionalized with azide groups to serve as a base for immobilizing peptides that promote cell adhesion. rsc.org A review on peptide-based SAMs highlights a strategy where a surface is first modified with an azido-PEG3-maleimide linker. rsc.org This creates a surface ready for the "click" attachment of an alkyne-modified peptide or the thiol-maleimide reaction of a cysteine-containing peptide. rsc.org This modular approach allows researchers to systematically study how different immobilized ligands affect cell behavior, leading to the development of improved materials for cell culture and biomedical implants. mobt3ath.comrsc.org
Nanoparticle Functionalization for Research Probes
The functionalization of nanoparticles is a critical step in the development of advanced probes for biomedical research. This compound is a heterobifunctional linker that plays a significant role in this process. It features three key components: an azide group (N₃) at one end, a flexible polyethylene (B3416737) glycol (PEG) spacer in the middle, and a methyl ester group at the other end. axispharm.commedkoo.combroadpharm.com The azide group serves as a reactive handle for "click chemistry," a set of highly efficient and specific reactions, most notably the copper-catalyzed or strain-promoted azide-alkyne cycloaddition. broadpharm.com The PEG spacer is hydrophilic, which helps to increase the water solubility and biocompatibility of the final nanoparticle construct. medkoo.commdpi.com The methyl ester can be hydrolyzed to a carboxylic acid, which can then be used for conjugation to amine-containing molecules. axispharm.com
The surface modification of nanoparticles is essential for creating effective imaging probes. nih.gov Unmodified nanoparticles often suffer from aggregation in biological fluids and non-specific binding to cells and proteins, which can compromise their function and lead to rapid clearance from the body. mdpi.commdpi.com this compound and similar Azido-PEG derivatives are used to create a hydrophilic and functionalizable coating on the surface of various nanoparticles, including those made of gold, iron oxide, and silica (B1680970). medkoo.commdpi.com
The process typically involves attaching the linker to the nanoparticle surface. For instance, Azido-PEG3-triethoxysilane, a related compound, can be used to modify silica or metal oxide surfaces. The triethoxysilane (B36694) group forms stable bonds with the hydroxyl groups on the substrate, creating a uniform monolayer. This leaves the azide group exposed on the outer surface. This azide-functionalized surface can then be used to attach imaging agents, such as fluorescent dyes or contrast agents for Magnetic Resonance Imaging (MRI), via click chemistry. rsc.org The PEG linker provides a "stealth" effect, reducing non-specific protein adsorption and prolonging the circulation time of the nanoparticle probe, which is crucial for effective in vivo imaging. mdpi.comnih.gov Research has shown that short PEG linkers can improve the performance of targeted optical imaging probes. medkoo.commedkoo.com
Table 1: Research Examples of Nanoparticle Surface Modification for Imaging Probes
| Nanoparticle Type | Modifying Linker Type | Imaging Application | Research Finding | Citation |
|---|---|---|---|---|
| Iron Oxide (SPIOs) | Phosphonate-PEG-Azide | Magnetic Resonance Imaging (MRI) | Phosphonate groups provide strong anchoring to the iron oxide surface, while the azide offers a site for conjugating imaging molecules. | rsc.org |
| Gold (Au) & Silver (Ag) | Azido-PEG-silane | SERS, MRI | Silane chemistry is used to coat metal nanoparticles with a silica shell that can be functionalized with azide-PEG linkers for attaching biomolecules or imaging agents. | broadpharm.comresearchgate.net |
| Viral Nanoparticles (VNPs) | Azide-PEG | In vivo tumor imaging | VNPs can be functionalized with fluorescent dyes and targeting ligands using azide-PEG linkers via click chemistry for high-selectivity cancer imaging. | nih.gov |
| Quantum Dots (QDs) | PEI-PEG | Fluorescence Imaging | PEG functionalization is achieved through ligand exchange to make QDs water-soluble and stable in biological media for imaging applications. | mdpi.com |
This compound is instrumental in conjugating therapeutic molecules or targeting ligands to nanocarriers for research-focused delivery systems. The presence of the azide group on a PEGylated nanocarrier allows for its efficient and specific linkage to molecules containing an alkyne group through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. biochempeg.com This "click" reaction is highly reliable and forms a stable triazole linkage. biochempeg.com
This conjugation strategy is central to creating targeted drug delivery systems. For example, a nanocarrier (such as a liposome (B1194612) or a polymeric nanoparticle) can be surface-modified with this compound. mdpi.com Separately, a targeting ligand—like an antibody or a peptide that specifically recognizes cancer cells—can be functionalized with an alkyne group. nih.gov Mixing the two components under click chemistry conditions results in the covalent attachment of the targeting ligand to the nanocarrier's surface. The PEG linker enhances solubility and reduces the immunogenicity of the carrier, while the targeting ligand guides the nanocarrier to the desired cells or tissues, enabling precise delivery of a therapeutic payload in a research setting.
Table 2: Research Applications of this compound in Nanocarrier Conjugation
| Nanocarrier | Ligand/Molecule for Conjugation | Purpose of Conjugation | Key Outcome | Citation |
|---|---|---|---|---|
| Polymeric Nanoparticles | Alkyne-functionalized biomolecules | Targeted Drug Delivery Research | The azide on the PEGylated nanoparticle surface enables the specific attachment of targeting moieties via click chemistry. | acs.org |
| Viral Nanoparticles (CPMV) | Alkyne-PEG-Peptide | Targeted Cancer Imaging Research | Covalent attachment of azide-PEG-peptide to alkyne-functionalized viral nanoparticles creates probes for tumor-homing. | nih.gov |
| Liposomes | Alkyne-functionalized antibodies | Targeted Therapeutic Research | The azide group facilitates the attachment of antibodies, directing the liposomal carrier to specific cell surface antigens. |
Hydrogel Formation and Biocompatible Material Development
Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them highly biocompatible and suitable for various biomedical applications, including tissue engineering and drug delivery. researchgate.net this compound and other azide-functionalized PEG derivatives are valuable precursors in the synthesis of advanced hydrogels. broadpharm.comcellulosechemtechnol.ro The formation of these hydrogels often relies on click chemistry to crosslink the polymer chains. researchgate.netcellulosechemtechnol.ro
In a typical approach, a multi-arm PEG functionalized with azide groups is mixed with a polymer or crosslinker containing multiple alkyne groups. cellulosechemtechnol.ro The reaction, often catalyzed by copper(I), leads to the rapid formation of a stable, covalently crosslinked hydrogel network. cellulosechemtechnol.ro The properties of the resulting hydrogel, such as its swelling capacity, mechanical strength, and degradation rate, can be precisely tuned by adjusting the molecular weight of the PEG, the degree of functionalization, and the concentration of the precursors. cellulosechemtechnol.ro For example, research has demonstrated the formation of PEG-based hydrogels by reacting azide-functionalized PEG with difunctional peptides, with gelation occurring within minutes. researchgate.net In another study, azide-modified hyaluronic acid was crosslinked with a multi-arm PEG functionalized with bicyclononyne (a strained alkyne) to form a stable hydrogel through strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free click reaction. researchgate.net These hydrogels show promise as scaffolds for cell culture and as materials for developing biocompatible devices. researchgate.netresearchgate.net
Table 3: Research on Hydrogel Formation Using Azide-PEG Derivatives
| Polymer System | Crosslinking Chemistry | Application Area | Research Finding | Citation |
|---|---|---|---|---|
| Azide-functionalized PEG + DIFO-functionalized peptides | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Cell Encapsulation | Materials gel within minutes and demonstrate high cell viability 24 hours post-encapsulation. | researchgate.net |
| Azide-functionalized PEG + Alkyne-telechelic PEG | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Biomaterial Synthesis | Hydrogel network formation occurs in less than 30 minutes, exhibiting high swelling capacity and improved mechanical properties. | cellulosechemtechnol.ro |
| Azide-modified Hyaluronic Acid (HA) + PEG-Bicyclononyne (BCN) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Bioinks for 3D Printing | The formation of stabilizing triazole bonds increases hydrogel stability while maintaining properties suitable for extrusion-based cell delivery. | researchgate.net |
| Azide-functionalized Cellulose + Propargylamine | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Porous Biomaterials | Gel formation occurred rapidly (55-1600 seconds), creating spongy materials with a porous structure after freeze-drying, containing up to 98.4% water. | cellulosechemtechnol.ro |
Advanced Research Methodologies and Analytical Characterization
Spectroscopic Characterization Techniques for Azido-PEG3 Conjugates
Spectroscopy is a cornerstone for the molecular-level investigation of PEG-based compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide complementary information essential for comprehensive structural elucidation.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of Azido-PEG3-methyl ester and its conjugates. cd-bioparticles.net Both ¹H and ¹³C NMR are employed to provide a detailed map of the molecule's atomic framework.
In ¹H NMR analysis of PEG derivatives, characteristic peaks confirm the presence of the core structure. nih.gov The protons of the polyethylene (B3416737) glycol (PEG) ethylene (B1197577) units typically appear as a prominent signal around 3.6 ppm. nih.gov For this compound, specific signals corresponding to the methyl group of the ester and the protons on the carbons adjacent to the azide (B81097) and ester functionalities are critical for verification. For instance, in related azido-PEG compounds, the methylene (B1212753) group protons next to the triazole unit formed after a click chemistry reaction resonate around δ 4.61 ppm, indicating a successful conjugation. researchgate.net The purity of azido-PEG derivatives is often determined to be greater than 95% by ¹H NMR analysis. antibodies.comlumiprobe.com
The following table summarizes typical ¹H NMR chemical shifts observed for protons in azido-PEG derivatives, which are instrumental in their structural characterization. nih.govrsc.org
| Proton Type | Typical Chemical Shift (δ, ppm) | Significance |
| Methyl protons of grafted PEG chain | 3.35 | Confirms the methyl terminus. |
| PEG ethylene group units | 3.6 | Characteristic signal for the PEG backbone. |
| Methylene protons adjacent to ester | ~2.3-2.6 | Indicates the presence of the propanoate group. |
| Methylene protons adjacent to azide | ~3.3-3.4 | Confirms the presence of the azide terminus. |
| Benzylic protons (in some conjugates) | 4.54 | Identifies specific conjugated moieties. |
| Aromatic protons (in some conjugates) | 7.05 - 7.37 | Identifies specific conjugated aromatic moieties. |
Data derived from studies on various azido-PEG conjugates. nih.govrsc.org
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within this compound, namely the azide (–N₃) and the ester (–C=O). The presence of strong and characteristic absorption bands allows for qualitative confirmation of the compound's synthesis and modification.
The azide group exhibits a very distinct and sharp stretching vibration peak around 2100 cm⁻¹. rsc.orgresearchgate.net This peak is a clear identifier for the successful incorporation of the azide moiety. The ester group is identified by two primary stretching vibrations: the carbonyl (C=O) stretch and the C-O stretch. spectroscopyonline.com The carbonyl C=O stretching peak is strong and typically found in the region of 1730-1750 cm⁻¹. rsc.orgspectroscopyonline.com This is complemented by an intense C-O stretching band between 1300 and 1000 cm⁻¹. spectroscopyonline.com The final product's structure is often confirmed by the presence of these characteristic peaks in its IR spectrum. cd-bioparticles.net
The table below details the characteristic IR absorption frequencies for the primary functional groups in this compound. rsc.orgspectroscopyonline.com
| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Intensity |
| Azide (–N₃) | Asymmetric Stretch | ~2100 | Sharp, Strong |
| Ester (–C=O) | Stretch | 1730 - 1750 | Strong |
| Ester (–C–O) | Stretch | 1000 - 1300 | Strong |
| Alkane (–C–H) | Stretch | 2850 - 3000 | Medium-Strong |
Mass spectrometry (MS) is crucial for confirming the molecular weight of this compound and its conjugates, thereby verifying their identity and purity. Techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are commonly used. mdpi.com
For this compound (C₁₀H₁₉N₃O₅), the theoretical exact mass is 261.1325 g/mol , and the molecular weight is approximately 261.28 g/mol . medkoo.com MS analysis provides an experimental value that should closely match this theoretical mass, confirming the compound's elemental composition. MALDI-TOF is particularly valuable for analyzing polymers as it is a "soft" ionization technique that minimizes fragmentation of fragile molecules. jenkemusa.com It is often used to confirm the successful conversion of end-groups in PEG derivatives during synthesis. mdpi.com The accuracy of MALDI-TOF is significantly higher than that of other methods like GPC for molecular weight determination. jenkemusa.com
| Compound | Formula | Theoretical Mass ( g/mol ) | Analytical Technique |
| This compound | C₁₀H₁₉N₃O₅ | Exact Mass: 261.1325 | ESI-MS, MALDI-TOF |
| Azido-PEG3-CH2CO2Me | C₉H₁₇N₃O₅ | Exact Mass: 247.12 | MS |
Data sourced from supplier technical sheets and research articles. medkoo.commedkoo.com
Chromatographic Separation Methods for Reaction Mixture Analysis
Chromatographic techniques are essential for separating this compound from reaction byproducts and for characterizing the properties of resulting PEG conjugates. Gel Permeation Chromatography (GPC) and High-Performance Liquid Chromatography (HPLC) are the principal methods used for these purposes.
Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), is the most important technique for characterizing the molar mass and molar mass distribution of polymers like PEG and its derivatives. chromatographyonline.com GPC separates molecules based on their hydrodynamic volume in solution. jenkemusa.com
This technique is used to determine key parameters such as the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). jenkemusa.com A low PDI value indicates a narrow molecular weight distribution, which is desirable for many applications. The GPC chromatograms of PEG derivatives should ideally show a single, unimodal trace, indicating a successful and uniform polymerization or modification. nih.gov Common mobile phases for PEG analysis include tetrahydrofuran (B95107) (THF) and water, often with modifiers to prevent peak distortion. chromatographyonline.com
| Parameter | Description | Relevance in PEG Analysis |
| Mw | Weight Average Molecular Weight | Reflects the contribution of larger polymer chains. |
| Mn | Number Average Molecular Weight | Reflects the average molecular weight of all polymer chains. |
| PDI (Mw/Mn) | Polydispersity Index | Measures the breadth of the molecular weight distribution. A value close to 1.0 indicates high monodispersity. |
GPC is the standard method for determining these polymer characteristics. jenkemusa.comchromatographyonline.com
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the separation, quantification, and purity assessment of this compound and related compounds. Its high sensitivity and selectivity allow for the detection and separation of the main product from trace impurities and starting materials.
Reverse-phase HPLC (RP-HPLC) is frequently used, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, typically water and acetonitrile (B52724) or methanol. rsc.org A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation. rsc.org HPLC analysis can confirm the purity of a sample, with results often reported as a percentage (e.g., >95% or >98%). lumiprobe.combroadpharm.com The accuracy and reproducibility of HPLC make it an essential tool for quality control in the synthesis of PEG linkers.
Considerations for Bioorthogonality in Complex Biological Systems
The effectiveness of this compound in biological applications hinges on the principle of bioorthogonality, which dictates that a reaction must be highly selective and not interfere with or be influenced by the complex native biological environment. rsc.orgnih.gov The azide functional group is central to this capability. As a small, abiotic moiety, it is largely "invisible" to cellular machinery and does not participate in native metabolic or signaling pathways, thus minimizing off-target effects. rsc.orgthermofisher.com This allows it to react chemoselectively with a specific partner, most commonly a phosphine (B1218219) in the Staudinger ligation or an alkyne in an azide-alkyne cycloaddition. thermofisher.comacs.org
However, maintaining true bioorthogonality in intricate systems like living cells or whole organisms presents several challenges. While the azide group itself is relatively inert to biological nucleophiles, the reaction partner and conditions can impact specificity. For instance, in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the copper catalyst can be cytotoxic, limiting its application in living systems. thermofisher.com This has led to the development of strain-promoted azide-alkyne cycloaddition (SPAAC), which eliminates the need for a toxic metal catalyst by using strained alkynes. acs.orgthermofisher.com
Furthermore, the reaction kinetics must be considered. The classic Staudinger ligation, while bioorthogonal, often exhibits slow reaction rates, which can reduce labeling efficiency in dynamic biological processes. rsc.orgacs.org Even highly reactive partners are not without potential liabilities; some strained alkynes used in SPAAC have been shown to undergo side reactions with endogenous molecules, such as thiols found in cysteine residues of proteins. nih.gov The polyethylene glycol (PEG) spacer of this compound contributes positively by enhancing aqueous solubility and biocompatibility, which helps maintain the molecule's activity and prevents aggregation under physiological conditions. smolecule.comunige.ch Therefore, achieving successful bioorthogonal conjugation requires a careful balance between reaction kinetics, reagent stability, and potential cross-reactivity within the specific biological context. ru.nl
Optimization of Reaction Conditions for Research Applications
Optimizing reaction conditions is paramount to maximizing the efficiency, yield, and specificity of conjugation reactions involving this compound. The ideal conditions are dictated by the chosen reaction (e.g., CuAAC, SPAAC, Staudinger ligation), the nature of the molecule to be conjugated, and the experimental system (in vitro or in vivo). acs.org Key parameters that guide this optimization include the choice of solvent, reaction temperature, and pH.
Solvent Selection for Enhanced Reaction Efficiency
The choice of solvent significantly influences reaction rates and the solubility of reactants. For bioconjugation, reactions are typically performed in aqueous buffers to maintain the structure and function of biomolecules like proteins. rsc.org Aqueous environments can act as a catalyst for certain click reactions. nih.gov However, due to the limited aqueous solubility of some reaction partners (e.g., certain alkynes or phosphine ligands), the use of organic co-solvents is often necessary. Polar, aprotic solvents are frequently employed to dissolve all components while maintaining compatibility with the aqueous buffer system. genelink.com The selection of an appropriate solvent system is a critical step in achieving high reaction efficiency.
Below is a table summarizing common solvents used for azide-alkyne cycloaddition reactions.
| Solvent System | Typical Ratio (if applicable) | Impact on Reaction Efficiency | Reference(s) |
| Aqueous Buffer (e.g., PBS) | N/A | Ideal for biomolecule stability; can enhance reaction rates for some click chemistries. May require water-soluble ligands for catalysts. | rsc.orgnih.gov |
| DMSO / Water | 1:1 to 3:1 | Improves solubility of hydrophobic reactants. DMSO is a polar aprotic solvent compatible with many biological systems at low concentrations. | genelink.com |
| t-BuOH / Water | 3:1 | Often used in combination with DMSO to further enhance solubility and reaction performance. | genelink.com |
| DMF | N/A | Used in specific synthetic contexts, but less common for bioconjugations due to potential protein denaturation. | researchgate.net |
Temperature and pH Influence on Conjugation Yields
Temperature and pH are critical variables that directly affect the rate of reaction and the stability of the molecules involved. For bioconjugation applications, conditions must be mild enough to preserve the integrity of sensitive biomolecules. rsc.org
The following table outlines the general influence of temperature and pH on azide-based conjugation reactions in research settings.
| Parameter | Typical Range | Effect on Conjugation Yields and Biomolecule Stability | Reference(s) |
| Temperature | 25–37 °C | Optimal range for most bioconjugations, balancing reaction kinetics with biomolecule stability. | rsc.orgnih.gov |
| Temperature | > 40 °C | May increase reaction rates for slower chemistries (e.g., Staudinger ligation) but risks thermal degradation of proteins and is unsuitable for most in vivo work. | acs.org |
| pH | 5.0–7.0 | Mildly acidic conditions can be tolerated by many proteins, but reaction rates may be slower. | rsc.org |
| pH | 7.0–8.0 | Physiological pH range that is optimal for maintaining protein structure and function during conjugation. | rsc.org |
| pH | > 8.0 | Slightly alkaline conditions can sometimes increase reaction rates but may lead to instability or aggregation of sensitive proteins if pH is too high. | thermofisher.comucl.ac.uk |
Emerging Research Avenues and Future Perspectives
Development of Next-Generation PEG Linkers with Enhanced Reactivity or Specificity
The field of PEGylation, the process of attaching PEG chains to molecules, has evolved significantly to meet the demands for more sophisticated bioconjugates and materials. chempep.com Early PEGylation utilized disperse mixtures of PEGs, which contained molecules of varying lengths, leading to inconsistent product composition and challenging characterization. acs.org This has driven the development of uniform, or monodisperse, PEGs with a precisely defined number of repeating units, where Azido-PEG3-methyl ester is a prime example.
Research is now focused on "next-generation" PEG linkers that offer more than just improved solubility and reduced immunogenicity. chempep.com These advancements include:
Precision Architectures : Moving beyond linear chains to include dendritic (branched) or cyclic PEGs, which offer unique three-dimensional structures and properties. chempep.com
Advanced Cleavable Linkers : Designing linkers that break apart in response to specific biological cues, such as enzymes overexpressed in tumors or changes in pH, allowing for controlled release of a payload. chempep.comresearchgate.net
Enhanced Reactivity : Developing linkers with functional groups that participate in faster or more selective chemical reactions.
This compound fits into this trend by providing a short, discrete linker that improves the performance of targeted probes. medkoo.commedkoo.com The optimization of linker length is critical, as studies have shown it can significantly impact the efficacy of bioconjugates like peptide-drug conjugates (PDCs). nih.gov The defined structure of this compound allows for systematic studies of how linker length and composition affect the function of the final molecule, contributing to the rational design of next-generation conjugates.
Integration of this compound in Combinatorial Chemistry and Library Synthesis
Combinatorial chemistry is a powerful technique for discovering new drugs and functional molecules by synthesizing and screening large numbers of compounds, known as libraries. scielo.bruniroma1.it The success of this approach relies on the use of highly efficient and reliable chemical reactions that work on a wide range of building blocks. nih.gov
This compound is an ideal building block for combinatorial synthesis due to its distinct functional groups:
Azide (B81097) Group : Serves as a handle for "click chemistry," most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.comsigmaaldrich.com These reactions are highly specific, high-yielding, and can be performed in benign conditions, making them perfect for library synthesis. nih.govnih.gov
PEG Spacer : The three-unit PEG chain enhances the water solubility of the building block and the resulting library members, which is crucial for biological screening. broadpharm.commedkoo.com
Methyl Ester : Acts as a versatile conjugation point. It can be hydrolyzed to a carboxylic acid, which can then be coupled to amines, or it can be used in other ester-based reactions. axispharm.com
This trifunctional nature allows this compound to be used in various library generation strategies, such as split-and-mix synthesis or in the construction of DNA-encoded libraries (DELs). uniroma1.itnih.gov For example, it is used as a PEG-based linker in the synthesis of PROTACs (PROteolysis TArgeting Chimeras), where libraries of compounds are created to find molecules that can selectively degrade target proteins. medchemexpress.commedchemexpress.com
Computational Chemistry Approaches for Reaction Pathway Prediction and Optimization
Computational chemistry has become an indispensable partner to experimental work, particularly in the field of bioorthogonal chemistry. cuny.edu By using quantum mechanics-based methods like Density Functional Theory (DFT), scientists can model chemical reactions to predict their outcomes and understand the factors that control them. cuny.educatalysis.blog
For reactions involving this compound, computational approaches can provide critical insights:
Reaction Pathway Prediction : Computational models can map out the potential energy surface of a reaction, identifying the most likely pathway from reactants to products and calculating the energy barriers for each step. catalysis.blog This is especially useful for cycloaddition reactions, where different isomers could be formed.
Reactivity Screening : The distortion/interaction model is a computational tool used to analyze and predict the rates of cycloaddition reactions, such as the reaction of azides with various strained alkynes. scispace.com This allows researchers to computationally screen hundreds of potential reaction pairs to find the fastest and most efficient ones before committing to laboratory experiments. scispace.com
Mechanism Elucidation : These methods provide a detailed view of the transition state—the fleeting arrangement of atoms at the peak of the reaction's energy barrier—helping to explain why certain reactions are faster or more selective than others. researchgate.netgonzalojimenezoses.com
By applying these computational tools to this compound, researchers can optimize reaction conditions, predict its compatibility with new reaction partners, and guide the design of next-generation bioorthogonal reagents with enhanced properties.
Application in Multi-Modal Research Probes and Advanced Biomaterials
Multi-modal probes are sophisticated tools that combine two or more imaging techniques (e.g., fluorescence and PET) into a single molecule, providing a more complete picture of biological processes. rsc.orgnih.gov Advanced biomaterials, such as functionalized nanoparticles or hydrogels, are designed to interact with biological systems in specific ways. researchgate.net
This compound is a valuable component for constructing these complex systems. Its bifunctional nature allows for the orthogonal attachment of different molecules. For instance:
The azide group can be used to "click" a fluorescent dye onto the linker. rsc.org
The methyl ester can be hydrolyzed to a carboxylic acid, which is then coupled to a different functional unit, such as a chelating agent for a PET imaging isotope or a targeting ligand that directs the probe to specific cells. axispharm.com
The PEG linker itself plays a crucial role by improving the solubility and biocompatibility of the final construct and by providing a flexible spacer between the functional components. researchgate.net In materials science, this compound can be used to modify the surfaces of liposomes, polymersomes, or other nanoparticles. nih.gov This surface functionalization can be used to attach targeting molecules, drugs, or other probes, creating advanced materials for drug delivery and diagnostics. nih.govacs.org
Innovations in Controlled Release and Targeted Functionalization Research
A major goal in drug delivery is to release a therapeutic agent only at the desired site of action, which requires innovative controlled release and targeting strategies. researchgate.net this compound provides the chemical handles needed to build such sophisticated systems.
Targeted Functionalization : The process of attaching a drug or probe to a molecule (like an antibody) that specifically recognizes a target (like a cancer cell). The dual reactivity of this compound is key here. The methyl ester can be converted to a carboxylic acid and linked to an amine on a targeting protein. axispharm.com The azide group is then available to attach a payload using click chemistry. This approach is central to the design of modern therapeutics like antibody-drug conjugates (ADCs) and PROTACs. medchemexpress.combiochempeg.com
Controlled Release : This involves designing systems where the drug is released in response to a specific trigger. The ester linkage in this compound, or linkages made from its carboxylic acid derivative, can be designed to be sensitive to pH changes or specific enzymes found in a target tissue. researchgate.netnih.gov For example, a drug could be attached via a linkage that is stable in the bloodstream but breaks down in the acidic environment of a tumor, releasing the therapeutic agent precisely where it is needed.
Contribution to Fundamental Understanding of Bioorthogonal Chemical Reactions
Bioorthogonal reactions are chemical reactions that can occur in a living system without interfering with native biological processes. wikipedia.orgpcbiochemres.com The azide group is one of the most important functional groups in bioorthogonal chemistry because it is small, stable, and absent from most biological systems. wikipedia.orgnih.gov
| Bioorthogonal Reaction | Key Features | Typical Reactants for Azide | Reference |
| Staudinger Ligation | Forms a stable amide bond. One of the first bioorthogonal reactions, but has relatively slow kinetics. | Triarylphosphine | wikipedia.orgnih.gov |
| CuAAC | Copper-catalyzed "click" reaction. Very fast and efficient, but copper toxicity limits its use in living cells. | Terminal Alkyne | medchemexpress.commedchemexpress.com |
| SPAAC | Strain-Promoted Azide-Alkyne Cycloaddition. Copper-free and thus more suitable for live-cell applications. | Strained Alkyne (e.g., DBCO, BCN) | medchemexpress.comacs.org |
This compound serves as an excellent model compound for advancing the fundamental understanding of these reactions. Its well-defined, simple structure and good water solubility make it an ideal substrate for:
Kinetic Studies : Precisely measuring and comparing the rates of different bioorthogonal reactions under various conditions.
Mechanistic Investigations : Studying the step-by-step process of these reactions to understand what makes them efficient and selective.
Validating Computational Models : Providing clean experimental data that can be used to test and refine the accuracy of computational predictions. scispace.comresearchgate.net
By using a standardized reagent like this compound, researchers can more easily compare results across different laboratories and build a more robust, fundamental understanding of the chemical principles that underpin this critical area of science.
Q & A
Q. Table 1: Example Taguchi L9 Array for Conjugation Optimization
| Experiment | Catalyst (%) | Temp (°C) | Molar Ratio | Time (hrs) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 0.5 | 25 | 1:1 | 1 | 71.1 |
| 2 | 1.0 | 40 | 1:6 | 12 | 86.9 |
| 3 | 1.5 | 60 | 1:10 | 24 | 96.7 |
Advanced Question: How should researchers address contradictory data in this compound stability studies?
Methodological Answer:
Contradictions often arise from:
- pH Variability : this compound degrades above pH 8.0; use buffered solutions (pH 6.5–7.5) for long-term stability .
- Temperature Sensitivity : Accelerated degradation studies (40°C vs. -20°C) reveal half-life differences. Always include storage conditions in metadata .
- Analytical Consistency : Standardize HPLC column batches and NMR solvent purity to reduce inter-lab variability .
Methodological Question: What techniques validate successful bioconjugation of this compound?
Methodological Answer:
- Click Chemistry Validation : React with DBCO-functionalized probes (e.g., DBCO-Cy5) and confirm conjugation via:
- Negative Controls : Omit Cu(I) catalyst in click reactions to rule out non-specific binding .
Advanced Question: How can researchers integrate this compound into mixed-methods studies for biomedical applications?
Methodological Answer:
- Quantitative Tracking : Use C-labeled azides to quantify in vivo biodistribution via scintillation counting .
- Qualitative Imaging : Combine with DBCO-Alexa Fluor probes for confocal microscopy, ensuring fixation steps (e.g., paraformaldehyde) preserve PEG integrity .
- Data Triangulation : Cross-validate results from LC-MS, fluorescence, and autoradiography to address method-specific biases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
